molecular formula C16H8BrF3O3 B2579250 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 96644-12-1

3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2579250
CAS No.: 96644-12-1
M. Wt: 385.136
InChI Key: OOYXXJOCHQEYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a 4-bromophenyl substituent at position 3, a hydroxyl group at position 7, and a trifluoromethyl group at position 2. This compound is part of a broader class of chromenones studied for their biological activities, including enzyme inhibition (e.g., α-glucosidase, COX-2) and antimicrobial properties . The bromophenyl group enhances steric bulk and electron-withdrawing effects, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrF3O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXXJOCHQEYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-bromophenyl)-7-oxo-2-(trifluoromethyl)-4H-chromen-4-one.

    Reduction: Formation of 3-(phenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.

    Substitution: Formation of 3-(4-substituted phenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is C16H10BrF3O3C_{16}H_{10}BrF_3O_3. The presence of the bromophenyl and trifluoromethyl groups enhances its chemical reactivity and biological activity. The hydroxyl group at position 7 contributes to its antioxidant properties.

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activity. The hydroxyl group facilitates the scavenging of free radicals, which is crucial for reducing oxidative stress in biological systems.

Case Study:
A study demonstrated that compounds with similar structures showed a marked decrease in oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines.

Data Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
AGS (Gastric)2.63Induction of apoptosis via cell cycle arrest
MCF-7 (Breast)5.10Inhibition of cyclooxygenase enzymes
HeLa (Cervical)3.45Modulation of signaling pathways

The mechanism involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Flavonoids are known for their antimicrobial effects, and this compound has shown promise against various bacterial strains.

Case Study:
In vitro studies have indicated that it exhibits significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL, outperforming traditional antibiotics .

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery for cancer and infectious diseases.

Dyes and Pigments

The chromophoric properties inherent in the flavonoid structure make it suitable for use in the development of dyes and pigments in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound Substituent (Position 3) Key Features Biological Relevance
Target Compound 4-Bromophenyl - Strong electron-withdrawing effect
- High steric bulk
Enhanced binding to COX-2 via hydrophobic interactions with residues like Phe381
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl - Smaller, more electronegative than Br
- Lower molecular weight
Comparable enzyme inhibition but reduced metabolic stability vs. bromo analog
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Fluorophenyl + 6-ethyl - Fluorine: high electronegativity
- Ethyl group increases lipophilicity
Potential for improved membrane permeability due to ethyl substitution

Key Insight : Bromine’s larger atomic radius and polarizability enhance hydrophobic binding in enzyme pockets compared to Cl or F .

Hydroxy vs. Methoxy Substitution at Position 7

Compound Position 7 Substituent Impact on Properties
Target Compound Hydroxyl (-OH) - Hydrogen-bond donor/acceptor
- Higher aqueous solubility
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one Methoxy (-OCH₃) - Reduced H-bond capacity
- Increased lipophilicity (logP +0.5–1.0)

Biological Implications : Hydroxy derivatives show stronger α-glucosidase inhibition (e.g., IC₅₀ ≈ 5 µM for hydroxy vs. 12 µM for methoxy) due to direct interaction with catalytic residues .

Modifications at Position 8 or Side Chains

Compound Structural Feature Notable Property
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one Piperazinylmethyl at position 8 - Enhanced solubility via basic N-atom
- Improved pharmacokinetics
7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one Bromopropoxy side chain - Pro-drug potential
- Tunable release via hydrolysis

Synthetic Flexibility : Alkylation or amination at position 8 allows for tailored solubility and target engagement .

Comparison with Analogs :

  • Chloro and fluoro analogs use similar methods but require distinct halogenation reagents (e.g., Cl₂ vs. Br₂) .
  • Methoxy derivatives are synthesized by protecting the hydroxyl group early in the synthesis .

Enzyme Inhibition

  • COX-2 Binding : The bromophenyl group in the target compound shows stronger hydrophobic interactions (ΔG = −9.2 kcal/mol) compared to chlorophenyl (ΔG = −8.5 kcal/mol) in docking studies .
  • α-Glucosidase Inhibition: Hydroxy-substituted chromenones (e.g., target compound) exhibit 2–3× higher activity than methoxy derivatives due to H-bonding with catalytic residues .

Antimicrobial Potential

Compounds with trifluoromethyl and halogenated aryl groups demonstrate biofilm disruption, with bromine analogs showing superior efficacy against Gram-positive pathogens .

Physicochemical Properties

Property Target Compound 4-Chloro Analog 7-Methoxy Analog
Molecular Weight 399.19 g/mol 354.74 g/mol 413.21 g/mol
logP (Predicted) 3.8 3.5 4.3
Water Solubility 12 µg/mL 18 µg/mL 5 µg/mL
Melting Point 215–217°C 198–200°C 225–227°C

Trends : Bromine increases molecular weight and lipophilicity, while hydroxy groups improve solubility.

Biological Activity

3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, a derivative of chromen-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromophenyl group and a trifluoromethyl moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC18H14BrF3O3
Molecular Weight416.21 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways and cellular signaling. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its capacity to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, influencing gene expression and cellular proliferation.

Biological Activities

Research has highlighted various biological activities associated with this compound:

  • Anticancer Activity : Studies have indicated that chromen-4-one derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range.
  • Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests potential use in managing inflammatory conditions. In vitro studies demonstrated a reduction in prostaglandin E2 production in response to inflammatory stimuli.
  • Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of chromenone derivatives against MCF-7 cells, revealing that compounds with halogen substitutions exhibited enhanced activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, treatment with related chromenone derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?

Methodological Answer: A two-step electrochemical-mediated synthesis is effective. First, prepare the enaminone precursor via condensation of 4-bromobenzaldehyde with 7-hydroxy-4-(trifluoromethyl)chromen-2-one under basic conditions. Second, employ electrochemical C(sp³)-H activation using a Pt electrode in an acetonitrile/water solvent system (9:1 v/v) at 1.2 V vs. Ag/AgCl. This enables regioselective coupling with trifluoromethyl groups while preserving phenolic hydroxyl functionality . For scale-up, silica gel flash chromatography (petroleum ether/EtOAc gradients) achieves >95% purity .

Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer: Use the SHELX suite (e.g., SHELXL-2018) for refinement. Key steps:

  • Apply the HKLF 4 instruction for twinned data if merohedral twinning is detected (twin law -h, -k, l).
  • Use SIMU and DELU restraints to manage thermal motion discrepancies in the bromophenyl ring.
  • Validate hydrogen bonding (e.g., O–H···O interactions) using PLATON after refinement .

Q. What spectroscopic techniques are optimal for characterizing this chromenone derivative?

Methodological Answer:

  • HRMS (ESI) : Calibrate using sodium formate clusters. The molecular ion [M+H]⁺ should show a mass error <2 ppm (e.g., calculated m/z 385.0123; observed 385.0121) .
  • ¹H/¹³C NMR : In DMSO-d₆, expect the 7-hydroxy proton at δ 10.8–11.2 ppm (broad singlet) and the trifluoromethyl group as a singlet at δ 120–125 ppm in ¹³C NMR. Use J-modulated spin echo for resolving overlapping CF₃ signals .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromophenyl group enables Suzuki-Miyaura couplings (Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C), while the electron-withdrawing trifluoromethyl group deactivates the chromenone core, requiring harsher conditions for nucleophilic substitutions. DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV at the 3-position, favoring electrophilic attacks. Contrast this with non-CF₃ analogs (LUMO -1.2 eV) .

Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

Methodological Answer:

  • Use DMSO/water co-solvent systems (≤0.1% DMSO) for in vitro assays.
  • For in vivo studies, employ β-cyclodextrin inclusion complexes (1:2 molar ratio, confirmed by ROESY NMR) to enhance aqueous solubility by 15-fold. Validate stability via dynamic light scattering (DLS) .

Q. How can conflicting crystallographic and computational data regarding dihedral angles be resolved?

Methodological Answer: Discrepancies between X-ray (e.g., 28° dihedral for bromophenyl-chromenone) and DFT-optimized geometries (32°) often arise from crystal packing forces. Perform:

  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.
  • Periodic DFT calculations (CASTEP) incorporating dispersion corrections to model crystal environment effects .

Q. What structure-activity relationship (SAR) insights exist for modifying the 7-hydroxy group to enhance bioactivity?

Methodological Answer: Methylation or acetylation of the 7-OH (e.g., using MeI/K₂CO₃ or Ac₂O/pyridine) reduces antioxidant activity (IC₅₀ increases from 12 μM to >50 μM in DPPH assays) but improves metabolic stability. For antimicrobial SAR, introduce 8-amino substituents via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Q. How can regioselectivity issues during electrophilic substitution at the 6-position be addressed?

Methodological Answer: The 6-position is deactivated by the 7-OH group. To achieve nitration:

  • Use fuming HNO₃ in H₂SO₄ at 0°C, directing nitronium ions via hydrogen bonding with the 7-OH.
  • Monitor regiochemistry by NOESY (proximity of NO₂ to CF₃) .

Q. What analytical methods detect photodegradation products of this compound under UV exposure?

Methodological Answer:

  • HPLC-PDA (C18 column, 0.1% formic acid/MeCN gradient) identifies main degradation products (e.g., debrominated or hydroxylated derivatives).
  • LC-ESI-MS/MS (Q-TOF) confirms cleavage of the chromenone ring (m/z 183.0321 fragment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.